4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline
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Overview
Description
4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups This compound is characterized by the presence of a bromine atom at the 4-position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluorine atom at the 2-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by the introduction of the cyclopropylmethyl group and fluorination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST). The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-cyclopropylbenzamide
- 4-bromo-N-methylbenzamide
- 4-bromo-N,N-dimethylbenzamide
- 4-cyano-N-cyclopropylbenzamide
- 4-bromo-N-(4-fluorobenzylidene)-aniline
Uniqueness
4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline is unique due to the specific combination of substituents on the aniline ring. The presence of both bromine and fluorine atoms, along with the cyclopropylmethyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds. These unique features make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-2-fluoroaniline |
InChI |
InChI=1S/C10H11BrFN/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
UZZISKZUHCVSFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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